molecular formula C11H12O6 B13999702 Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- CAS No. 5444-05-3

Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy-

Cat. No.: B13999702
CAS No.: 5444-05-3
M. Wt: 240.21 g/mol
InChI Key: MDKAXOLGQLHQIP-UHFFFAOYSA-N
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Description

Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of an acetyloxy group at the 3-position and two methoxy groups at the 4 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- typically involves the acetylation of 3-hydroxy-4,5-dimethoxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxy derivative, which can then participate in further biochemical reactions. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.

    3-Hydroxy-4,5-dimethoxybenzoic acid: A precursor in the synthesis of Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy-.

    4,5-Dimethoxybenzoic acid: Lacks the acetyloxy group but shares similar structural features.

Uniqueness

Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

5444-05-3

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

3-acetyloxy-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C11H12O6/c1-6(12)17-9-5-7(11(13)14)4-8(15-2)10(9)16-3/h4-5H,1-3H3,(H,13,14)

InChI Key

MDKAXOLGQLHQIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC)OC)C(=O)O

Origin of Product

United States

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